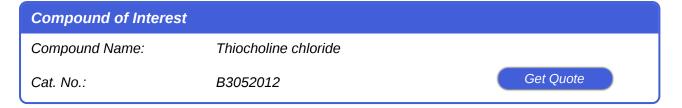


# Application Notes and Protocols for Native Chemical Ligation using a Thiocholine Catalyst

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for Native Chemical Ligation (NCL) utilizing thiocholine as a thiol catalyst. This method is presented as a practical alternative to more common catalysts, such as 4-mercaptophenylacetic acid (MPAA), particularly when subsequent desulfurization steps are required. Thiocholine, an odorless and highly hydrophilic alkyl thiol, offers comparable reactivity to other alkyl thioesters and demonstrates superior performance as a thiol additive in desulfurization reactions.[1][2][3]

# Introduction to Thiocholine-Mediated Native Chemical Ligation

Native Chemical Ligation (NCL) is a cornerstone technology in chemical protein synthesis, enabling the formation of a native peptide bond between two unprotected peptide segments.[4] [5] The reaction typically involves a peptide with a C-terminal thioester and another with an N-terminal cysteine. The efficiency of NCL is often enhanced by the addition of a thiol catalyst, which facilitates the key thiol-thioester exchange step.[6][7]

Thiocholine (pKa ~7.8) has emerged as a viable thiol catalyst for NCL.[1] Its utility is particularly notable in one-pot ligation and desulfurization procedures, where the conversion of the newly formed cysteine residue to alanine is desired.[2][8] Unlike aryl thiols such as MPAA, which can inhibit subsequent free-radical desulfurization, thiocholine actively promotes this reaction.[1]



## **Reaction Mechanism and Workflow**

The thiocholine-catalyzed NCL reaction follows the established two-step mechanism of NCL. First, a reversible transthioesterification occurs between the peptide C-terminal thioester and thiocholine, forming a more reactive thiocholine-peptide thioester intermediate. This is followed by a rapid, irreversible intramolecular S-to-N acyl shift, yielding the final ligated product with a native peptide bond at the ligation site.

## **Experimental Workflow**

The general workflow for a thiocholine-mediated NCL followed by a one-pot desulfurization is outlined below.

Caption: Workflow for Thiocholine-Mediated NCL and Desulfurization.

## **Quantitative Data**

The performance of thiocholine as a catalyst in NCL can be evaluated by its reaction kinetics and hydrolytic stability. The following tables summarize key quantitative data from studies on a model peptide system.[1]

Table 1: Hydrolytic Stability and NCL Reactivity of Peptide Thioesters[1]

Thioester Type	Hydrolysis Rate Constant (k <sub>1</sub> ) (s <sup>-1</sup> )	NCL Rate Constant (k <sub>2</sub> ) (M <sup>-1</sup> s <sup>-1</sup> )
Thiocholine	7.5 x 10 <sup>-7</sup>	1.2
TFET	N/A	3.4
MTG	N/A	1.6
MESNa	N/A	$6.9 \times 10^{-2}$
TGA	N/A	$4.1 \times 10^{-2}$

TFET: 2,2,2-trifluoroethanethiol; MTG: methyl thioglycolate; MESNa: 2-mercaptoethanesulfonate; TGA: thioglycolic acid.



Table 2: Comparison of Thiol Additives in Desulfurization Reaction[1]

Thiol Additive	Reaction Completion	
Thiocholine	~1 hour	
MESNa	~1 hour	
Glutathione (GSH)	~1 hour	
MTG	Significantly slower	
MPAA	Incomplete after several days	

# **Experimental Protocols Materials**

- Peptide with C-terminal thioester (e.g., MESNa thioester)
- · Peptide with N-terminal cysteine
- Thiocholine chloride
- Guanidine hydrochloride (Gn·HCl)
- Sodium phosphate (NaH<sub>2</sub>PO<sub>4</sub>)
- Tris(2-carboxyethyl)phosphine (TCEP)
- VA-044 (radical initiator for desulfurization)
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Deionized water

# Protocol 1: Thiocholine-Mediated Native Chemical Ligation



This protocol describes the ligation of two peptide fragments using thiocholine as a catalyst.

- Prepare NCL Buffer: Prepare a stock solution of NCL buffer consisting of 6 M Gn·HCl and 200 mM NaH<sub>2</sub>PO<sub>4</sub>, adjusted to pH 7.0.
- Dissolve Peptides: Dissolve the peptide with the C-terminal thioester and the peptide with the N-terminal cysteine in the NCL buffer to a final concentration of approximately 1 mM each.
- Add Thiocholine: Add thiocholine to the reaction mixture to a final concentration of 80 mM.
- Incubate: Incubate the reaction mixture at 25°C.
- Monitor Reaction: Monitor the progress of the ligation reaction by analytical reversed-phase high-performance liquid chromatography (RP-HPLC). A typical reaction time to observe significant product formation is around 4 hours.[2]

#### Protocol 2: One-Pot NCL and Desulfurization

This protocol is adapted for the synthesis of proteins where the ligation junction cysteine is subsequently converted to alanine.

- Perform NCL: Follow steps 1-4 of Protocol 1. The ligation is typically allowed to proceed for 4 hours.[2]
- Initiate Desulfurization: To the same reaction vessel, add the radical initiator VA-044 to a final concentration of 20 mM and additional TCEP to a final concentration of 300 mM.[1]
- Incubate for Desulfurization: Continue to incubate the reaction mixture for an additional 16 hours to allow for complete desulfurization.[2]
- Purification: Purify the final desulfurized product by preparative RP-HPLC.
- Analysis: Confirm the identity of the purified product by mass spectrometry.

## **Logical Relationship of NCL Mechanism**

The core of NCL is a two-step chemical transformation that is highly chemoselective.



Caption: Mechanism of Thiocholine-Catalyzed Native Chemical Ligation.

### Conclusion

Thiocholine serves as an effective and practical thiol catalyst for native chemical ligation. Its performance is comparable to other alkyl thiols in the ligation step and it offers a distinct advantage in subsequent one-pot desulfurization reactions. These protocols and data provide a comprehensive guide for researchers looking to implement thiocholine-mediated NCL in their chemical protein synthesis workflows.

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